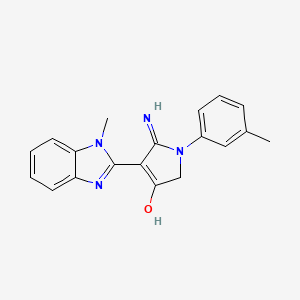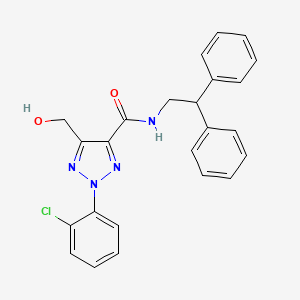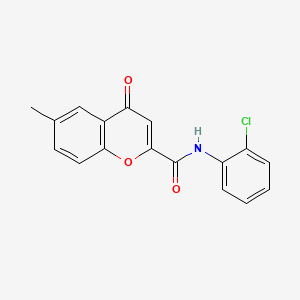
5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzodiazole ring with a pyrrolone moiety, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodiazole ring, followed by the construction of the pyrrolone ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be used to modify the benzodiazole ring, potentially converting it into a more reactive intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.
Biology
The compound’s potential biological activity makes it a candidate for drug development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.
Medicine
In medicine, the compound is being explored for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets in cells is of particular interest.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
What sets 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its interactions with certain molecular targets, making it a more potent compound in certain applications.
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-imino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H18N4O/c1-12-6-5-7-13(10-12)23-11-16(24)17(18(23)20)19-21-14-8-3-4-9-15(14)22(19)2/h3-10,20,24H,11H2,1-2H3 |
InChI Key |
DFSSGHNKTRAIME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396493.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-{2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B11396498.png)
![N-[4-(difluoromethoxy)phenyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396502.png)
![7-[(3,5-Dimethylbenzoyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11396506.png)

![4-(3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396520.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11396521.png)
![1-{[6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B11396522.png)

![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11396559.png)
![ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11396574.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11396581.png)

